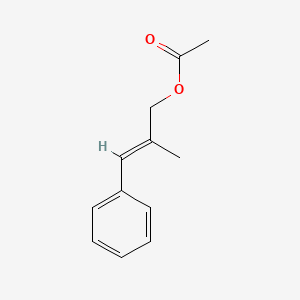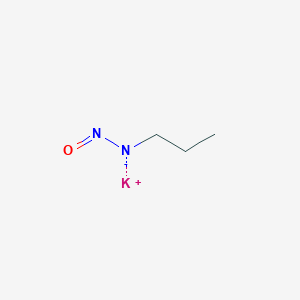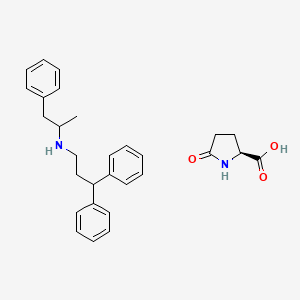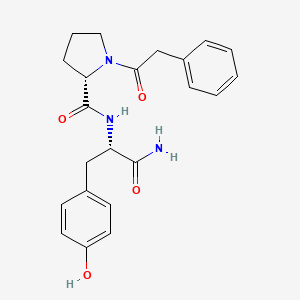
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The preparation of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be achieved through synthetic routes involving the reaction of L-tyrosine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in enzymatic reactions and its interaction with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mecanismo De Acción
The mechanism of action of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes such as tyrosinase, leading to the formation of melanin and other biologically active compounds . The compound’s effects are mediated through its binding to active sites on enzymes and its participation in catalytic reactions.
Comparación Con Compuestos Similares
L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- can be compared with other similar compounds such as:
L-Tyrosine: A precursor to L-Tyrosinamide, it is an amino acid involved in protein synthesis and various metabolic pathways.
L-Cysteinamide: Another amino acid derivative, it has different biological activities and applications compared to L-Tyrosinamide.
The uniqueness of L-Tyrosinamide, 1-(phenylacetyl)-L-prolyl- lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Propiedades
Número CAS |
200954-49-0 |
|---|---|
Fórmula molecular |
C22H25N3O4 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N3O4/c23-21(28)18(13-16-8-10-17(26)11-9-16)24-22(29)19-7-4-12-25(19)20(27)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-19,26H,4,7,12-14H2,(H2,23,28)(H,24,29)/t18-,19-/m0/s1 |
Clave InChI |
RUGPPVKVGPVAIH-OALUTQOASA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N |
SMILES canónico |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


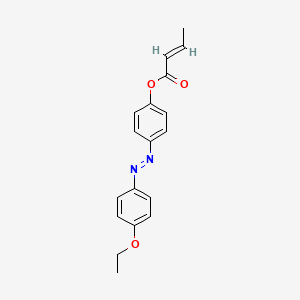

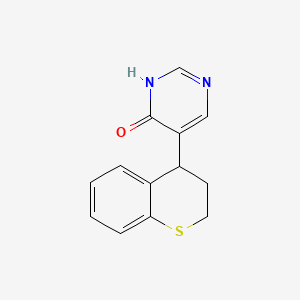
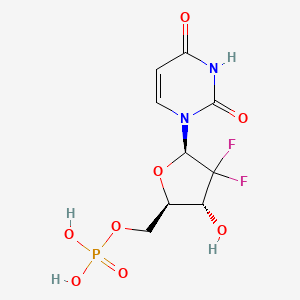

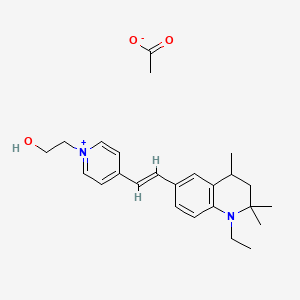
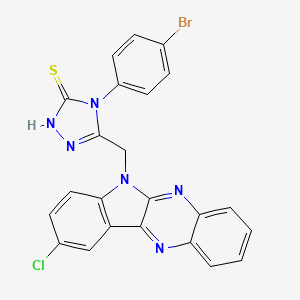
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)


